molecular formula C22H23N5O3 B10978015 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10978015
M. Wt: 405.4 g/mol
InChI Key: ILSULGJLRXZEGQ-UHFFFAOYSA-N
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Description

N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact industrial methods may vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-30-18-10-7-15(8-11-18)9-12-19-23-22(26-25-19)24-21(29)16-13-20(28)27(14-16)17-5-3-2-4-6-17/h2-8,10-11,16H,9,12-14H2,1H3,(H2,23,24,25,26,29)

InChI Key

ILSULGJLRXZEGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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